![molecular formula C17H17NO6 B4984828 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H17NO6 It is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and 4-nitrophenol.
Etherification: The first step involves the etherification of 4-nitrophenol with an ethylene glycol derivative to form 4-(2-ethoxyethoxy)nitrobenzene.
Aldehyde Formation: The next step involves the reaction of 4-(2-ethoxyethoxy)nitrobenzene with 3-ethoxybenzaldehyde under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products
Reduction: 3-ethoxy-4-[2-(4-aminophenoxy)ethoxy]benzaldehyde.
Oxidation: 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzoic acid.
Substitution: Products depend on the nucleophile used.
科学研究应用
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other biological processes.
相似化合物的比较
Similar Compounds
3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with an ethoxy group instead of a nitro group.
3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-ethoxy-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a nitrophenoxy group.
Uniqueness
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is unique due to the presence of both an ethoxy group and a nitrophenoxy group, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-2-22-17-11-13(12-19)3-8-16(17)24-10-9-23-15-6-4-14(5-7-15)18(20)21/h3-8,11-12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFFOTUDIOPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
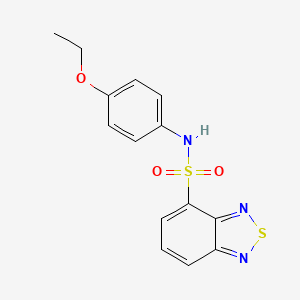
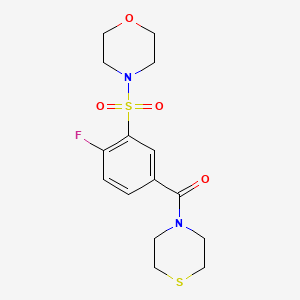

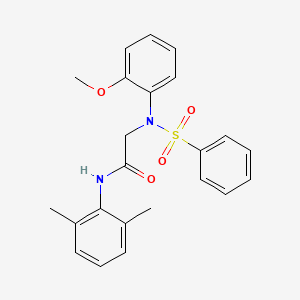
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4984784.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4984790.png)
amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
![8-((4-Chlorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
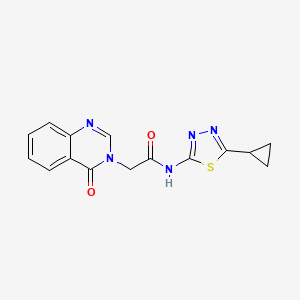
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

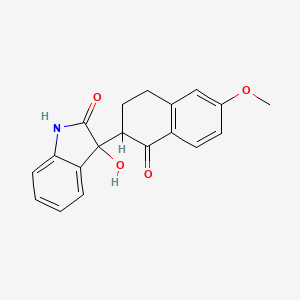
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)

